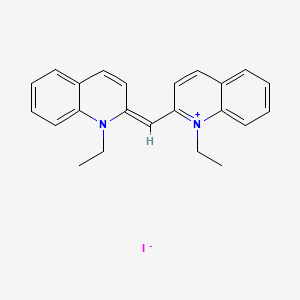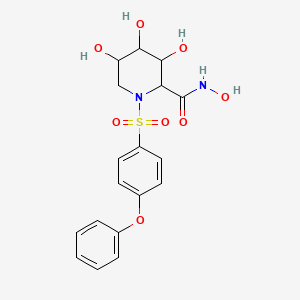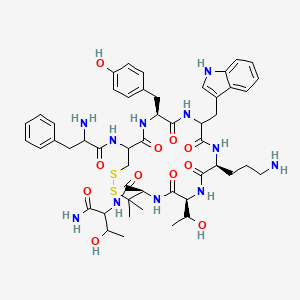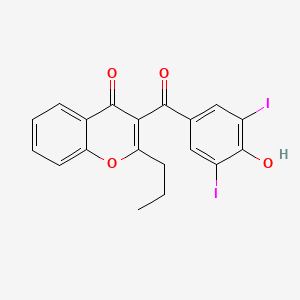![molecular formula C21H29N3O4 B10772234 7-(3-(2-ethyl-N-phenylhydrazinecarboxamide)-7-oxa-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid](/img/structure/B10772234.png)
7-(3-(2-ethyl-N-phenylhydrazinecarboxamide)-7-oxa-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-(2-ethyl-N-phenylhydrazinecarboxamide)-7-oxa-bicyclo[221]hept-2-yl)-hept-5-enoic acid is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(2-ethyl-N-phenylhydrazinecarboxamide)-7-oxa-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid typically involves multiple steps. One common method includes the formation of the bicyclic core through a Diels-Alder reaction, followed by functional group modifications to introduce the hydrazinecarboxamide and hept-5-enoic acid moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
7-(3-(2-ethyl-N-phenylhydrazinecarboxamide)-7-oxa-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-(3-(2-ethyl-N-phenylhydrazinecarboxamide)-7-oxa-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(3-(2-ethyl-N-phenylhydrazinecarboxamide)-7-oxa-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives: These compounds share a similar bicyclic structure but differ in functional groups.
Hydrazinecarboxamide derivatives: These compounds contain the hydrazinecarboxamide moiety but lack the bicyclic core.
Uniqueness
The uniqueness of 7-(3-(2-ethyl-N-phenylhydrazinecarboxamide)-7-oxa-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid lies in its combination of a bicyclic structure with hydrazinecarboxamide and hept-5-enoic acid functionalities. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H29N3O4 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
(Z)-7-[(1S,2R,3R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid |
InChI |
InChI=1S/C21H29N3O4/c25-20(26)11-7-2-1-6-10-16-17(19-13-12-18(16)28-19)14-22-24-21(27)23-15-8-4-3-5-9-15/h1,3-6,8-9,16-19,22H,2,7,10-14H2,(H,25,26)(H2,23,24,27)/b6-1-/t16-,17+,18+,19?/m1/s1 |
InChI Key |
RJNDVCNWVBWHLY-UJOIVXCQSA-N |
Isomeric SMILES |
C1CC2[C@H]([C@H]([C@H]1O2)C/C=C\CCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
C1CC2C(C(C1O2)CC=CCCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-Methoxy-4-(pyridin-2-yl)phenyl]-2,3-dihydro-1,3-benzoxazole](/img/structure/B10772152.png)
![Sodium 1-amino-9,10-dioxo-4-{[4-(phenylamino)-3-[(sodiooxy)sulfonyl]phenyl]amino}-9,10-dihydroanthracene-2-sulfonate](/img/structure/B10772160.png)
![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B10772168.png)

![3-Methyl-2-[[8-(5-methylfuran-2-yl)dibenzofuran-3-yl]sulfonylamino]butanoic acid](/img/structure/B10772191.png)
![2-[(3E)-3-(5-carbamimidoyl-1,3-dihydrobenzimidazol-2-ylidene)-5-(3-carbamoylphenyl)-4-oxocyclohexa-1,5-dien-1-yl]butanedioic acid](/img/structure/B10772193.png)
![2-[(6-Chloro-7-methyl-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)-methylsulfonylamino]acetic acid](/img/structure/B10772195.png)



![(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylpentan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B10772227.png)
![2-[4-(4-Bromophenyl)phenyl]-4-methyl-octahydro-1,4-benzoxazine-2-ol](/img/structure/B10772237.png)


